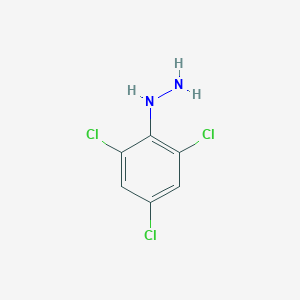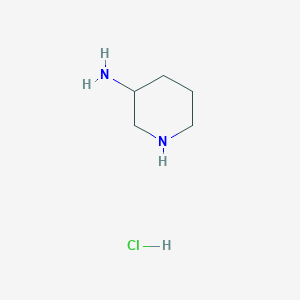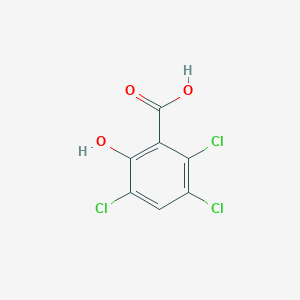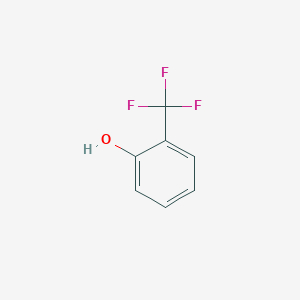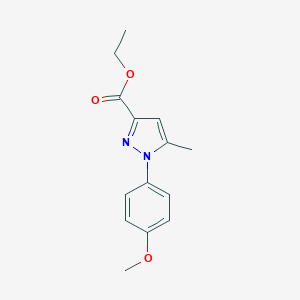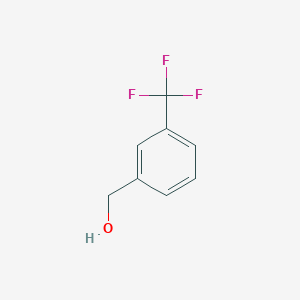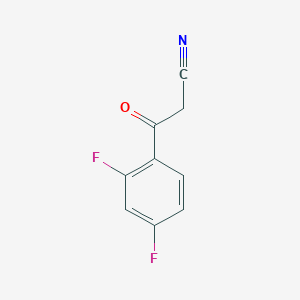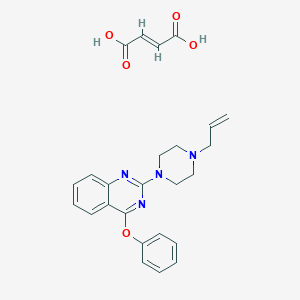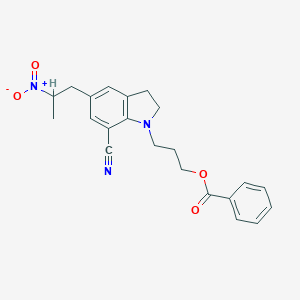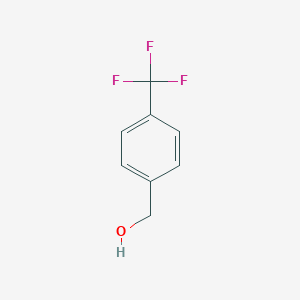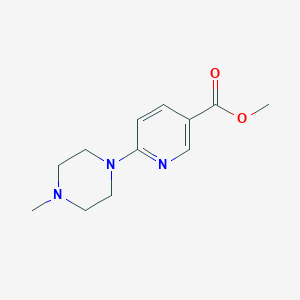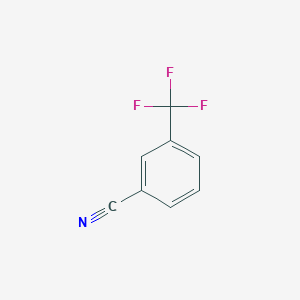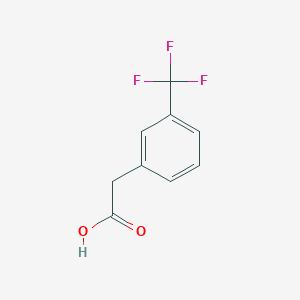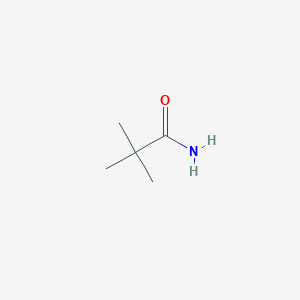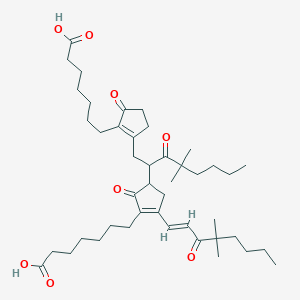
di-Calciphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-Calciphor is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a synthetic molecule that has been synthesized using a specific method and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of di-Calciphor is not fully understood. However, it has been found to have an inhibitory effect on certain enzymes, such as tyrosinase, which is involved in the production of melanin. It has also been found to have an antioxidant effect, which may be due to its ability to scavenge free radicals.
Biochemische Und Physiologische Effekte
Di-Calciphor has been found to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the production of melanin, which may have potential applications in the treatment of hyperpigmentation disorders. It has also been found to have an antioxidant effect, which may have potential applications in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Di-Calciphor has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Another advantage is that it has a range of potential applications in scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of di-Calciphor. One direction is to further investigate its mechanism of action, which may lead to a better understanding of its potential applications. Another direction is to investigate its potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Additionally, further studies could be conducted to investigate the potential toxicity of di-Calciphor and its safety for use in humans.
Conclusion:
In conclusion, di-Calciphor is a synthetic molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to have a range of biochemical and physiological effects and has been used as a tool to study the mechanisms of action of various biological processes. While its mechanism of action is not fully understood, it has potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Further studies are needed to investigate its potential toxicity and safety for use in humans.
Synthesemethoden
Di-Calciphor is a synthetic molecule that is synthesized using a specific method. The synthesis method involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with 1,2-benzenediamine in the presence of a catalyst. The reaction leads to the formation of di-Calciphor, which is then purified using various techniques.
Wissenschaftliche Forschungsanwendungen
Di-Calciphor has been found to have a range of scientific research applications. It has been used in various studies to investigate its biochemical and physiological effects. It has also been used as a tool to study the mechanisms of action of various biological processes.
Eigenschaften
CAS-Nummer |
135608-06-9 |
|---|---|
Produktname |
di-Calciphor |
Molekularformel |
C44H68O8 |
Molekulargewicht |
725 g/mol |
IUPAC-Name |
7-[2-[2-[3-(6-carboxyhexyl)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxocyclopent-3-en-1-yl]-4,4-dimethyl-3-oxooctyl]-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C44H68O8/c1-7-9-27-43(3,4)38(46)26-24-32-29-35(41(51)34(32)20-16-12-14-18-22-40(49)50)36(42(52)44(5,6)28-10-8-2)30-31-23-25-37(45)33(31)19-15-11-13-17-21-39(47)48/h24,26,35-36H,7-23,25,27-30H2,1-6H3,(H,47,48)(H,49,50)/b26-24+ |
InChI-Schlüssel |
BJCPXBBUCVFUCJ-SHHOIMCASA-N |
Isomerische SMILES |
CCCCC(C)(C)C(=O)/C=C/C1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
SMILES |
CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
Kanonische SMILES |
CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
Synonyme |
16,16'-dimethyl prostaglandin B1 dimer di-Calcipho |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



